
4-Piperidinone, 1,2,3-trimethyl-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Piperidinone, 1,2,3-trimethyl-, trans- is a heterocyclic organic compound with the molecular formula C8H15NO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of three methyl groups attached to the piperidinone ring, specifically at the 1, 2, and 3 positions, and it exists in the trans-configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinone, 1,2,3-trimethyl-, trans- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,6-hexanediamine with 2,2,6,6-tetramethyl-4-piperidinone in the presence of hydrogen and a platinum catalyst can yield the desired compound . The reaction is typically carried out in a micro fixed-bed reactor at elevated temperatures and pressures to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the continuous-flow synthesis method is often employed to produce 4-Piperidinone, 1,2,3-trimethyl-, trans-. This method offers several advantages, including improved mass transfer, higher reaction rates, and better control over reaction conditions. The use of a micro fixed-bed reactor packed with a platinum catalyst allows for efficient production of the compound with high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
4-Piperidinone, 1,2,3-trimethyl-, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the piperidinone to piperidine derivatives.
Substitution: The methyl groups on the piperidinone ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce piperidine derivatives with varying degrees of saturation.
Applications De Recherche Scientifique
4-Piperidinone, 1,2,3-trimethyl-, trans- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Piperidinone, 1,2,3-trimethyl-, trans- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, modulating their activity and leading to downstream effects. For example, it may interact with opioid receptors, influencing pain perception and other physiological processes . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-Piperidinone, 1,2,3-trimethyl-, trans- can be compared with other similar compounds, such as:
4-Piperidinone, 1,2,5-trimethyl-: This compound has a similar structure but differs in the position of the methyl groups.
3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine: This compound is an opioid receptor antagonist and has different pharmacological properties compared to 4-Piperidinone, 1,2,3-trimethyl-, trans-.
The uniqueness of 4-Piperidinone, 1,2,3-trimethyl-, trans- lies in its specific substitution pattern and the resulting chemical and biological properties. Its distinct configuration and functional groups make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
18485-98-8 |
|---|---|
Formule moléculaire |
C8H15NO |
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
(2S,3S)-1,2,3-trimethylpiperidin-4-one |
InChI |
InChI=1S/C8H15NO/c1-6-7(2)9(3)5-4-8(6)10/h6-7H,4-5H2,1-3H3/t6-,7-/m0/s1 |
Clé InChI |
QVQFNUCLTKVBBY-BQBZGAKWSA-N |
SMILES isomérique |
C[C@H]1[C@@H](N(CCC1=O)C)C |
SMILES canonique |
CC1C(N(CCC1=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Ethenylbicyclo[2.2.2]oct-2-ene](/img/structure/B14718047.png)

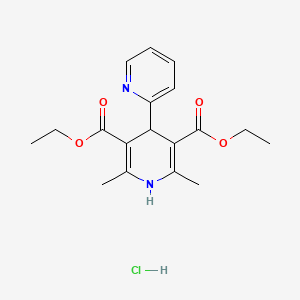

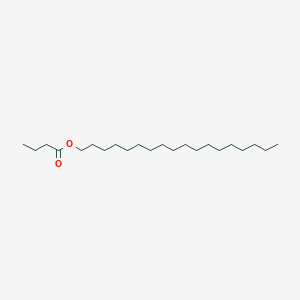


![4-Bromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14718090.png)
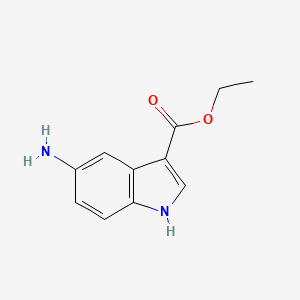
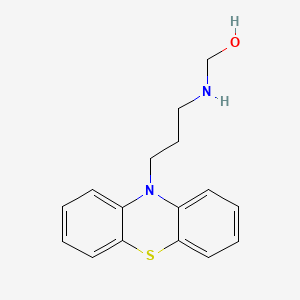

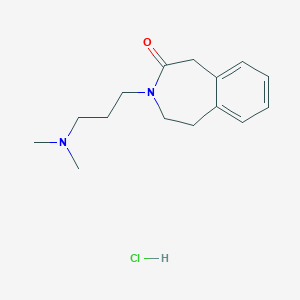
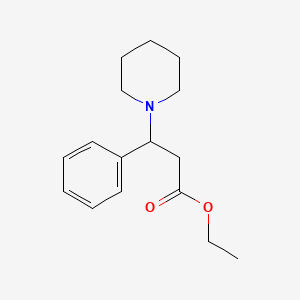
![1,1-Dimethyl-N-[methyl(diphenyl)silyl]-1-phenylsilanamine](/img/structure/B14718123.png)
